molecular formula C3H7O6P B057714 3-Phosphoglyceraldehyde CAS No. 591-59-3

3-Phosphoglyceraldehyde

Cat. No. B057714
CAS RN: 591-59-3
M. Wt: 170.06 g/mol
InChI Key: LXJXRIRHZLFYRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Phosphoglyceraldehyde is synthesized through several biochemical processes. Notably, during glycolysis, it is produced from fructose 1,6-bisphosphate in a reaction catalyzed by aldolase. Additionally, it can be generated from dihydroxyacetone phosphate by triose phosphate isomerase (Gauss et al., 2014; Dey et al., 2005). In some pathways, 3-PGAL is synthesized via the phosphorylation of glyceraldehyde using specific enzymes (Gauss et al., 2014) (Gauss, Schoenenberger, & Wohlgemuth, 2014); (Dey, Grant, & Sacchettini, 2005).

Molecular Structure Analysis

The molecular structure of 3-Phosphoglyceraldehyde comprises a 3-carbon skeleton with an aldehyde group at one end and a phosphate group at the other, making it highly reactive. NMR spectroscopy and crystallography studies have helped to understand its behavior in various pH conditions and its stability in solution (Gauss et al., 2014; Dey et al., 2005) (Gauss et al., 2014); (Dey et al., 2005).

Chemical Reactions and Properties

3-Phosphoglyceraldehyde participates in various chemical reactions, including enzymatic processes leading to the synthesis and breakdown of carbohydrates. It acts as a substrate for glyceraldehyde-3-phosphate dehydrogenase in glycolysis, producing 1,3-bisphosphoglycerate (Trentham et al., 1969; Crow & Wittenberger, 1979) (Trentham, McMurray, & Pogson, 1969); (Crow & Wittenberger, 1979).

Physical Properties Analysis

3-PGAL is known for its stability in acidic conditions but degrades into methylglyoxal at neutral pH and further into lactic acid under alkaline conditions (Gauss et al., 2014) (Gauss et al., 2014). Its solubility and reactivity are pH-dependent, which is critical for its biological functions.

Chemical Properties Analysis

The chemical reactivity of 3-PGAL is central to its role in metabolism. It readily participates in phosphorylation and reduction reactions, contributing to the dynamic nature of metabolic pathways (Crow & Wittenberger, 1979; Trentham et al., 1969) (Crow & Wittenberger, 1979); (Trentham et al., 1969).

Scientific Research Applications

  • 3-Phosphoglyceraldehyde dehydrogenase's interaction with NAD and adenine nucleotides reveals insights into substrate oxidation and metabolic control mechanisms. This interaction is crucial for understanding metabolic processes like the Pasteur effect (Francis, Meriwether, & Park, 1971).

  • The role of 3-phosphoglyceraldehyde in the oxidation to acyl phosphate and the formation of a thioacylderivative at the active site of 3-phosphoglyceraldehyde dehydrogenase, highlighting its importance in enzyme chemistry (Kellogg & Keulen, 1986).

  • Differentiation of NAD+- and NADP+-dependent glyceraldehyde-3-phosphate dehydrogenases in Streptococcus mutans, showing the specific oxidation processes involving 3-phosphoglyceraldehyde (Crow & Wittenberger, 1979).

  • Investigation into the binding of glyceraldehyde 3-phosphate dehydrogenase to human erythrocyte membranes, suggesting a physiologic significance of this interaction for cellular processes (Kant & Steck, 1973).

  • Improved syntheses of enantiomerically pure glyceraldehyde 3-phosphates, emphasizing the role of 3-phosphoglyceraldehyde in central metabolic pathways across various organisms (Gauss, Schoenenberger, & Wohlgemuth, 2014).

  • Demonstration of phosphoenol pyruvate synthesis from prebiotic precursors, showing the importance of 3-phosphoglyceraldehyde in early metabolic pathways and its connection to the origins of life (Coggins & Powner, 2016).

  • Understanding the role of 3-phosphoglycerate dehydrogenase (PHGDH) in cancer cell metabolism and resistance mechanisms, indicating the relevance of 3-phosphoglyceraldehyde in cancer research (Rathore, Schutt, & Van Tine, 2020).

Future Directions

Research into the role of 3-Phosphoglyceraldehyde in various biological processes is ongoing. For example, a study found that G3P homeostasis plays an important role in the growth and virulence factor production of Pseudomonas aeruginosa PAO1 . Another study suggested that GlpD, the key enzyme for G3P catabolism, is a potential therapeutic target for the prevention and treatment of infections by this pathogen .

properties

IUPAC Name

(2-hydroxy-3-oxopropyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXRIRHZLFYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861814
Record name 2-Hydroxy-3-oxopropyl dihydrogen phosphate
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Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phosphoglyceraldehyde

CAS RN

591-59-3, 142-10-9
Record name 3-Phosphoglyceraldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Glyceraldehyde 3-phosphate
Source ChemIDplus
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Record name 2-Hydroxy-3-oxopropyl dihydrogen phosphate
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Record name DL-glyceraldehyde 3-phosphate
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Record name 3-PHOSPHOGLYCERALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,340
Citations
GW Rafter - Archives of Biochemistry and Biophysics, 1957 - Elsevier
Yeast and muscle 3-phosphoglyceraldehyde dehydrogenases were found to react with 6 and 11 moles of o-iodosobenzoate, respectively, per mole of protein. The o-iodosobenzoate-…
Number of citations: 31 www.sciencedirect.com
JS Bond, SH Francis, JH Park - Journal of Biological Chemistry, 1970 - Elsevier
… inhibitor with respect to 3-phosphoglyceraldehyde … bengal on the catalytic properties of 3-phosphoglyceraldehyde … oxidation of the substrate, 3-phosphoglyceraldehyde. The kinetic data …
Number of citations: 73 www.sciencedirect.com
B Chance, JH Park - Journal of Biological Chemistry, 1967 - Elsevier
The spectroscopic measurements of the kinetics and spectra of the enzyme-diphosphopyridine nucleotide compound of glyceraldehyde 3-phosphate dehydrogenase from yeast have …
Number of citations: 70 www.sciencedirect.com
SH Francis, BP Meriwether, JH Park - Journal of Biological Chemistry, 1971 - Elsevier
… The effect of adenine nucleotides on the initial rate of acetylation of 3-phosphoglyceraldehyde … A comparison of the initial rates of acetylation of 3-phosphoglyceraldehyde …
Number of citations: 14 www.sciencedirect.com
EC Wolff, S Black - Archives of Biochemistry and Biophysics, 1959 - Elsevier
… has been found to be catalyzed by 3-phosphoglyceraldehyde dehydrogenase from yeast or from rabbit … analogous to the one catalyzed by 3-phosphoglyceraldehyde dehydrogenase. …
Number of citations: 10 www.sciencedirect.com
JH Park, CF Agnello, E Mathew - Journal of Biological Chemistry, 1966 - ASBMB
Acetyl phosphate or p-nitrophenyl acetate acetylates a specific cysteine residue in 3-phosphoglyceraldehyde dehydrogenase to give an active acetyl-enzyme compound. By raising the …
Number of citations: 45 www.jbc.org
EJ Olson, JH Park - Journal of Biological Chemistry, 1964 - Elsevier
… It has been found that the 3-phosphoglyceraldehyde … The inhibition of this hydrolysis by the participants of the dehydrogenase reaction, namely, 3-phosphoglyceraldehyde, …
Number of citations: 40 www.sciencedirect.com
GW Rafter, SP Colowick - Journal of Biological Chemistry, 1957 - Elsevier
… of 3-phosphoglyceraldehyde dehydrogenase on DPNH (DPNHX) catalyzed by 3-phosphoglyceraldehyde … of pyrophosphate on various reactions involving 3-phosphoglyceraldehyde …
Number of citations: 16 www.sciencedirect.com
DE Barkman, HH Sandstead, JH Park - Journal of Biological Chemistry, 1970 - ASBMB
… ) reported the presence of zinc in 3-phosphoglyceraldehyde … preparation of rabbit muscle 3-phosphoglyceraldehyde … the mechanism of action of 3-phosphoglyceraldehyde …
Number of citations: 7 www.jbc.org
JH Park, DC Shaw, E Mathew, BP Meriwether - Journal of Biological …, 1970 - Elsevier
Acetyl phosphate or p-nitrophenyl acetate acetylates a specific cysteine residue in the active center of 3-phosphoglyceraldehyde dehydrogenase crystallized from rabbit muscle. This …
Number of citations: 9 www.sciencedirect.com

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